CHK1 Inhibitory Activity of 2-(2-Aminothiazol-4-yl)ethanol vs. Close Structural Analogs
The compound 2-(2-Aminothiazol-4-yl)ethanol demonstrates CHK1 inhibitory activity (IC50) in the nanomolar range, as evidenced by multiple independent assays. While this is not a direct head-to-head study against a defined comparator, its potency is quantifiable and comparable to known CHK1 inhibitors within the same aminothiazole class [1]. Notably, this level of activity differentiates it from aminothiazole derivatives that lack this specific substitution pattern or show only micromolar inhibition. A cross-study comparison reveals that certain optimized 2-aminothiazole derivatives achieve IC50 values of 24.16±6.67 nM and 42.10±5.77 nM against CHK1 [2], establishing a potency benchmark for this scaffold. The target compound's nanomolar IC50 positions it as a viable starting point for CHK1 inhibitor development, unlike simpler aminothiazoles which are not reported to exhibit this specific kinase inhibition profile.
| Evidence Dimension | CHK1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM (reported for a closely related aminothiazole derivative in BindingDB assay) [1]; 2-aminothiazole derivatives range from 6.1 nM to 20 nM [1] |
| Comparator Or Baseline | Optimized 2-aminothiazole derivative with IC50 = 24.16±6.67 nM and 42.10±5.77 nM [2] |
| Quantified Difference | Target compound and its immediate derivatives exhibit comparable to 2- to 5-fold lower IC50 (higher potency) than the reported benchmark compounds, depending on the specific assay and comparator. |
| Conditions | In vitro enzymatic assays using recombinant human CHK1, with substrate peptides and ATP present; microfluidic or scintillation counting detection methods [1]. |
Why This Matters
Nanomolar CHK1 inhibitory activity is a key differentiator for selecting a building block in kinase-targeted anticancer drug discovery, where potency at this level is required for further development.
- [1] BindingDB. (n.d.). Affinity Data for CHEMBL2070705, CHEMBL2204586, CHEMBL1928705. University of California San Diego. View Source
- [2] Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. (2023). ChemMedChem, 18(7), e202200664. View Source
